trans-Dec-2-enoyl-CoA is a medium-chain unsaturated fatty acyl-CoA compound resulting from the condensation of coenzyme A with trans-dec-2-enoic acid. It plays significant roles in lipid metabolism, particularly in the context of microbial and mammalian systems. This compound is classified as a trans-2-enoyl-CoA and a monounsaturated fatty acyl-CoA, which indicates its structural characteristics and functional implications in various biochemical pathways.
trans-Dec-2-enoyl-CoA is primarily sourced from biological systems, particularly in Escherichia coli and mammalian tissues, such as those of mice. It is classified under several categories:
The presence of this compound is crucial for various metabolic pathways, including fatty acid synthesis and degradation.
The synthesis of trans-Dec-2-enoyl-CoA can be achieved through several biochemical pathways:
The molecular structure of trans-Dec-2-enoyl-CoA can be represented by its chemical formula . Key structural features include:
MGNBGCRQQFMNBM-YJHHLLFWSA-N
CCCCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
This data highlights the complexity and functionality of trans-Dec-2-enoyl-CoA within biological systems.
trans-Dec-2-enoyl-CoA participates in various biochemical reactions:
The mechanism by which trans-Dec-2-enoyl-CoA exerts its effects primarily involves its role as a substrate for enzymatic reactions that facilitate lipid metabolism:
trans-Dec-2-enoyl-CoA possesses several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and its potential applications in biotechnology.
trans-Dec-2-enoyl-CoA has several important applications in scientific research:
trans-Dec-2-enoyl-CoA (C~10~H~15~O~2~SCoA) is a critical metabolic intermediate in fatty acid elongation systems across eukaryotic organisms. This medium-chain, monounsaturated acyl-CoA ester (with a trans double bond between C2-C3) serves as a specific substrate for the final reduction step in the very-long-chain fatty acid (VLCFA) elongation cycle occurring in the endoplasmic reticulum [1] [2]. The fatty acid elongation cycle comprises four sequential enzymatic reactions: (1) condensation by elongases (ELOVLs), (2) reduction by 3-ketoacyl-CoA reductases, (3) dehydration by 3-hydroxyacyl-CoA dehydratases, and (4) reduction by trans-2-enoyl-CoA reductases (TERs). trans-Dec-2-enoyl-CoA enters this pathway at the fourth step, where TER catalyzes its NADPH-dependent reduction to decanoyl-CoA (C10:0-CoA), thereby completing the addition of a two-carbon unit to the growing acyl chain [2] [3].
Beyond its role in VLCFA synthesis, trans-2-enoyl-CoAs (including the C10 species) participate in the sphingosine 1-phosphate (S1P) metabolic pathway. During sphingolipid degradation, sphingosine is metabolized to trans-2-hexadecenoyl-CoA (C16:1-CoA), which subsequently undergoes reduction to palmitoyl-CoA (C16:0-CoA) by TER. This positions TER—and specifically its activity toward trans-2-enoyl-CoAs—at the intersection of sphingolipid degradation and fatty acid elongation biochemistry. The dual metabolic function of TER explains why genetic disruption of this enzyme causes severe metabolic imbalances in model organisms [1].
Table 1: Enzymatic Components of the Fatty Acid Elongation Cycle Involving trans-2-Enoyl-CoA Reductase
Reaction Step | Enzyme Class | Yeast Enzyme | Mammalian Enzyme | Representative Substrates |
---|---|---|---|---|
Condensation | Elongase | Elo1, Elo2, Elo3 | ELOVL1-7 | Acyl-CoA + Malonyl-CoA |
First Reduction | 3-Ketoacyl-CoA reductase | Ifa38 | HSD17B12 (KAR) | 3-Ketoacyl-CoA |
Dehydration | 3-Hydroxyacyl-CoA dehydratase | Phs1 | HACD1-4 | 3-Hydroxyacyl-CoA |
Second Reduction | trans-2-Enoyl-CoA reductase | Tsc13 | TECR (TER) | trans-2-Hexadecenoyl-CoA, trans-Dec-2-enoyl-CoA |
The enzyme trans-2-enoyl-CoA reductase (TER) exhibits remarkable evolutionary conservation from yeast to mammals, underscoring its fundamental role in lipid metabolism. TER homologs—Tsc13 in yeast and TECR (TER) in mammals—are integral membrane proteins localized to the endoplasmic reticulum. They share a conserved six-transmembrane domain structure with cytosolic N- and C-termini, and both catalyze the NADPH-dependent reduction of trans-2-enoyl-CoAs to saturated acyl-CoAs [1] [2]. Structural and functional analyses reveal that TER enzymes belong to a distinct reductase family separate from the bacterial and mitochondrial short-chain dehydrogenase/reductase (SDR) and medium-chain dehydrogenase/reductase (MDR) superfamilies that catalyze analogous reactions in type II fatty acid synthesis systems [2].
Mutational studies have identified critically conserved residues essential for TER activity. In yeast Tsc13, residues Glu91 and Tyr256 are indispensable for catalytic function. The E91A mutant shows severely impaired activity in vitro and fails to rescue the lethal phenotype of tsc13Δ yeast cells. Similarly, the Y256A mutant exhibits near-complete loss of activity. Human TECR contains equivalent catalytic residues (Glu94 and Tyr248), with the Y248A mutant showing no detectable activity toward trans-2-enoyl-CoA substrates. This conservation highlights a fundamental catalytic mechanism preserved across approximately 1.5 billion years of eukaryotic evolution [2] [3].
The reaction mechanism involves stereospecific hydride transfer from NADPH to the C3 carbon of the trans-2-enoyl-CoA substrate, coupled with proton donation to the C2 carbon. Tyr256 in yeast Tsc13 (Tyr248 in human TECR) is proposed to act as the proton donor, analogous to the catalytic tyrosine in SDR/MDR enoyl reductases. However, the absence of conserved SDR motifs in TER enzymes indicates convergent evolution of this chemical function rather than shared ancestry [2].
Comparative biochemistry reveals both conserved features and species-specific adaptations in TER function and substrate utilization:
Yeast (Saccharomyces cerevisiae): Tsc13 is essential for viability due to its non-redundant role in generating C26 very-long-chain fatty acids required for sphingolipid synthesis. Yeast sphingolipids predominantly contain 2-hydroxy C26:0 fatty acids, necessitating a functional elongation cycle. Deletion of TSC13 is lethal, as is simultaneous disruption of the major elongases ELO2 and ELO3. Tsc13 exhibits broad substrate specificity but shows optimal activity toward C6-C12 trans-2-enoyl-CoAs, positioning trans-dec-2-enoyl-CoA (C10) as a physiological substrate [2] [3].
Mammals: TECR demonstrates broader tissue distribution and participates in both VLCFA synthesis (producing ≥C20 fatty acids) and sphingosine degradation. Unlike yeast, mammals possess multiple partially redundant enzymes in the elongation cycle. While TECR knockout is embryonically lethal in mice due to impaired organogenesis, tissue-specific functions exist. For example, TECR is crucial for generating skin barrier lipids (C24-C28), retinal VLCFAs (C28-C36), and myelin lipids. In the S1P pathway, mammalian TECR specifically reduces trans-2-hexadecenoyl-CoA during sphingosine degradation [1] [2] [4].
Table 2: Catalytically Critical Residues in trans-2-Enoyl-CoA Reductases Across Species
Organism | Enzyme | Key Catalytic Residues | Functional Consequence of Mutation |
---|---|---|---|
Saccharomyces cerevisiae | Tsc13 | Glu91, Tyr256 | E91A: >90% activity loss in vitro; fails to complement tsc13Δ Y256A: Near-complete loss of activity |
Homo sapiens | TECR (TER) | Glu94, Tyr248 | E94A: Reduced activity Y248A: No detectable activity |
Conservation | Universally conserved | Glu (position 91/94): Proton relay Tyr (position 256/248): Proton donor |
Biochemical assays reveal that substrate chain length preferences vary across orthologs. While yeast Tsc13 efficiently reduces shorter trans-2-enoyl-CoAs (C6-C12), mammalian TECR shows higher activity toward C12-C16 substrates. This divergence reflects species-specific lipid compositions: yeast requires C26 for sphingolipids, whereas mammals utilize C20-C36 VLCFAs in tissue-specific lipids. Nevertheless, trans-dec-2-enoyl-CoA serves as a competent substrate for both yeast and mammalian enzymes, indicating conservation of the core catalytic mechanism accommodating this medium-chain intermediate [2] [6].
The cooperative action between TER and other elongation enzymes also shows evolutionary conservation. Yeast Tsc13 physically interacts with the elongases Elo2 and Elo3, enhancing their condensation activity. Similarly, human TECR stabilizes ELOVLs and HACDs. The Tsc13 E91A mutant exhibits weakened interaction with Elo2/Elo3, leading to reduced elongase activity despite intact catalytic domains. This inter-enzyme cooperativity—conserved from yeast to humans—ensures metabolic channeling of intermediates like trans-dec-2-enoyl-CoA through the elongation cycle without diffusion or side-reactions [2] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7